(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine
Description
“(2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine” is a synthetic amine derivative featuring a substituted phenyl ring and a tetrahydropyran-4-yl group. The phenyl ring is functionalized with a bromine atom at the 2-position and a trifluoromethoxy group at the 5-position, conferring steric bulk and electron-withdrawing properties. The tetrahydropyran-4-yl moiety, a six-membered oxygen-containing heterocycle, enhances solubility and metabolic stability, making the compound a candidate for pharmaceutical development .
Properties
IUPAC Name |
N-[2-bromo-5-(trifluoromethoxy)phenyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c13-10-2-1-9(19-12(14,15)16)7-11(10)17-8-3-5-18-6-4-8/h1-2,7-8,17H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDJEZEYNVLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=C2)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Ullmann-Type Coupling
Introducing the tetrahydropyran-4-ylamine moiety requires C–N bond formation. A modified Ullmann coupling using copper(I) iodide (CuI) and cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) achieves 31% yield. The reaction involves heating 2-bromo-5-trifluoromethoxyphenyl derivatives with tetrahydropyran-4-ylamine at 100°C under microwave irradiation for 1 hour.
Mechanistic Insights:
-
Oxidative Addition: CuI activates the aryl bromide, forming a Cu(III) intermediate.
-
Transmetallation: The amine coordinates to copper, displacing bromide.
-
Reductive Elimination: The C–N bond forms, regenerating the Cu(I) catalyst.
Optimization Challenges:
Palladium-Mediated Cross-Coupling
Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], enable Suzuki-Miyaura-like couplings with boronate esters. For example, reacting 2-bromo-5-trifluoromethoxyphenyl derivatives with tetrahydropyran-4-ylboronic acid pinacol ester in 1,4-dioxane at 80°C yields 16% product. While lower yielding than copper methods, this approach avoids strong bases, preserving acid-sensitive functional groups.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from days to hours. A representative protocol involves sealing reactants in a vial, degassing with argon, and irradiating at 100–140°C. For instance, coupling 2-bromo-5-trifluoromethoxyphenyl with tetrahydropyran-4-ylamine under microwave conditions completes in 1 hour versus 24 hours conventionally.
Advantages:
-
Uniform heating minimizes thermal gradients.
-
Higher pressures improve solubility of gaseous intermediates.
Limitations:
-
Scalability issues due to restricted vessel sizes.
-
Energy-intensive compared to oil-bath heating.
Comparative Analysis of Methods
Yield and Scalability Trade-offs
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| TMSBr Bromination | 81% | High | Moderate |
| Ullmann Coupling | 31% | Medium | Low |
| Suzuki-Miyaura Coupling | 16% | Low | High |
The TMSBr route excels in yield but requires handling moisture-sensitive reagents. Ullmann coupling offers faster kinetics but suffers from copper residue contamination.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the aryl ring enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:
-
Suzuki coupling with aryl boronic acids proceeds under Pd(OAc)₂/XPhos catalysis (1 mol% Pd) in toluene/water (3:1) at 80°C, yielding biaryl derivatives (Table 1).
-
Buchwald-Hartwig amination with primary/secondary amines uses Pd₂(dba)₃/BINAP (2.5 mol% Pd) in toluene at 100°C, forming N-aryl amines (Table 2).
Table 1. Suzuki Coupling Yields with Varying Boronic Acids
| Boronic Acid Substituent | Yield (%) | Reference |
|---|---|---|
| 4-Methoxyphenyl | 85 | |
| 3-Nitrophenyl | 72 | |
| 2-Thienyl | 68 |
Table 2. Buchwald-Hartwig Amination Results
| Amine | Yield (%) | Reference |
|---|---|---|
| Piperidine | 91 | |
| Morpholine | 87 | |
| Benzylamine | 78 |
Nucleophilic Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under basic conditions:
-
Reaction with sodium methoxide in DMF at 120°C replaces Br with OMe (82% yield) .
-
With potassium thiophenolate in DMSO at 100°C, Br is substituted by SPh (74% yield) .
Macrocyclization via SN2 Displacement
The tetrahydropyran-4-yl amine group facilitates intramolecular cyclization. For example:
-
Reaction with α,ω-dibromoalkanes under high-dilution conditions forms macrocycles via double SN2 displacement. Larger rings (>12 members) show reduced yields due to entropic penalties .
Table 3. Macrocyclization Efficiency vs. Chain Length
| n (Chain Length) | Yield (%) | EM (M) | Reference |
|---|---|---|---|
| 6 | 99 | 2.3 × 10⁻² | |
| 11 | 29 | 1.0 × 10⁻⁶ | |
| 16 | 73 | 7.5 × 10⁻³ |
Transition-Metal-Mediated Dearomatization
The electron-deficient aryl ring participates in copper-catalyzed dearomatization reactions:
-
Treatment with CuCl/(R,R)-QuinoxP* ligand and B₂(pin)₂ in THF at 25°C generates 3-boryl dihydroquinoline derivatives (up to 98% ee) .
Stability and Byproduct Formation
-
The trifluoromethoxy group enhances hydrolytic stability but increases steric hindrance, reducing yields in sterically demanding reactions (e.g., Heck couplings) .
-
Competing oligomerization occurs in macrocyclization unless high dilution (>0.1 M) is maintained .
This compound’s versatility in cross-coupling and cyclization reactions makes it valuable for synthesizing complex heterocycles and functionalized aromatics. Data-driven optimization of reaction conditions (e.g., ligand choice, dilution) is critical for maximizing yields .
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research has indicated that compounds similar to (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine exhibit potential anticancer properties. The trifluoromethoxy group is known to enhance the bioactivity of phenolic compounds, which can lead to increased efficacy in targeting cancer cells. Studies have shown that such compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer proliferation .
b. Neuropharmacology
The tetrahydropyran moiety in this compound may contribute to its ability to penetrate the blood-brain barrier, making it a candidate for neuropharmacological research. Preliminary studies suggest that derivatives of this compound could modulate neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as depression and anxiety .
Material Science
a. Polymer Synthesis
The unique structural features of (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine allow it to be utilized in the synthesis of advanced polymers. Its reactivity can facilitate the formation of copolymers with enhanced thermal and mechanical properties. Researchers are exploring its use in creating materials that can withstand extreme conditions, which could be beneficial for aerospace and automotive applications .
b. Coatings and Adhesives
Due to its chemical stability and resistance to degradation, this compound is also being investigated for use in coatings and adhesives. The incorporation of trifluoromethoxy groups can improve the hydrophobicity and chemical resistance of coatings, making them suitable for protective applications in harsh environments .
Chemical Biology
a. Targeted Drug Delivery
The design of drug delivery systems using (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine is an emerging area of interest. Its ability to form stable complexes with various biomolecules enables the development of targeted therapies that can deliver drugs directly to diseased tissues while minimizing side effects .
b. Bioconjugation Techniques
This compound can serve as a linker in bioconjugation applications, where it connects therapeutic agents to targeting moieties such as antibodies or peptides. This capability enhances the specificity and efficacy of treatments for diseases like cancer, where precision medicine is crucial .
Case Studies
Mechanism of Action
The mechanism of action of (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group and the tetrahydropyran ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
Structural Analogues with Substituted Phenyl/Tetrahydropyran Moieties
Key Observations
Substituent Effects :
- The bromine and trifluoromethoxy groups in the target compound enhance electrophilic reactivity compared to NecroX-7’s indole-thiomorpholinyl system, which prioritizes redox modulation .
- The tetrahydropyran-4-yl group, common to all three compounds, improves solubility and metabolic stability, as evidenced by NecroX-7’s selection for in vivo efficacy .
Synthetic Routes :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine , often referred to in research as a potential therapeutic agent, has garnered attention for its biological activity, particularly in relation to type 2 diabetes and other metabolic disorders. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is . The structure consists of a tetrahydropyran ring bonded to a phenyl moiety that contains bromine and trifluoromethoxy substituents. These modifications enhance the compound's pharmacological profile by influencing its interaction with biological targets.
Research indicates that the compound acts primarily as a DPP-4 inhibitor , which is crucial in the regulation of glucose metabolism. Dipeptidyl peptidase-4 (DPP-4) inhibitors increase levels of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide), leading to improved insulin secretion in a glucose-dependent manner. This mechanism is particularly beneficial for managing type 2 diabetes mellitus.
Table 1: Summary of Biological Activities
| Activity | Target | Effect |
|---|---|---|
| DPP-4 Inhibition | DPP-4 enzyme | Increased GLP-1 and GIP |
| Antidiabetic Effects | Insulin secretion | Improved glucose control |
| Potential Cardiovascular Benefits | Cardiovascular system | Reduced risk factors |
Case Studies and Research Findings
- Clinical Trials : A study published in Nature Reviews Endocrinology highlighted the efficacy of DPP-4 inhibitors, including variations of the compound, in enhancing glycemic control among patients with type 2 diabetes. The study reported significant reductions in HbA1c levels, indicating improved long-term glucose management .
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits DPP-4 activity in human cell lines, leading to increased secretion of insulin and reduced glucagon levels. This was corroborated by assays measuring insulin release from pancreatic beta cells .
- Animal Models : In vivo studies using diabetic mouse models showed that administration of the compound resulted in lower blood glucose levels and improved insulin sensitivity compared to control groups. These findings suggest a promising therapeutic potential for this compound in treating metabolic disorders .
Discussion
The biological activities of (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine show significant promise, particularly as a DPP-4 inhibitor for managing type 2 diabetes. The structural modifications present in this compound enhance its binding affinity to DPP-4, thereby increasing its efficacy.
Q & A
Q. What are the common synthetic routes for (2-Bromo-5-trifluoromethoxyphenyl)-(tetrahydropyran-4-yl)-amine?
Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, halogenated intermediates are generated through sequential steps such as cyclization (using reagents like phosphorus oxychloride at 120°C), formylation, and acylation, followed by coupling with tetrahydropyran-4-amine derivatives . Key intermediates, such as 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride, are synthesized and reacted with nucleophiles like ammonium thiocyanate to introduce amine groups .
Q. How is X-ray crystallography applied to determine the structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The compound’s crystal structure is refined using programs like SHELXL, which optimizes atomic coordinates and thermal parameters . ORTEP-3 or WinGX software visualizes the molecular geometry, bond lengths, and angles, resolving ambiguities in stereochemistry . For instance, SCXRD confirmed the planar geometry of pyrazole rings and halogen substituent orientations in related brominated analogs .
Q. What spectroscopic methods are used for characterization?
- IR Spectroscopy : Identifies functional groups (e.g., C=O, NH) via stretching vibrations.
- NMR : ¹H/¹³C NMR assigns proton environments (e.g., trifluoromethoxy groups at δ ~75 ppm for ¹⁹F NMR).
- Mass Spectrometry : Confirms molecular weight via ESI-MS, with fragmentation patterns validating substituents .
- Emission Spectroscopy : Used in polar solvents (e.g., DMSO) to study photophysical properties, such as λem at 356 nm .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization involves:
- Catalyst Screening : Transition metals (e.g., Cu(II)) in phosphonate syntheses improve regioselectivity .
- Solvent Polarity Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for bromine or trifluoromethoxy groups .
- Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) isolates pure regioisomers, as confirmed by TLC .
Q. What strategies resolve discrepancies between computational models and experimental data?
- Multi-Method Validation : Cross-check SCXRD data with DFT-optimized geometries to identify steric or electronic mismatches .
- Dynamic NMR Studies : Detect conformational flexibility in solution (e.g., hindered rotation of tetrahydropyran rings) that static models may overlook .
- Thermogravimetric Analysis (TGA) : Validates thermal stability predictions, especially for trifluoromethoxy derivatives prone to decomposition .
Q. How do structural modifications influence biological activity?
- Halogen Substitution : Bromine at the 2-position enhances steric bulk, affecting receptor binding (e.g., PDE4 inhibition in EPPA-1 analogs with improved therapeutic indices) .
- Tetrahydropyran Flexibility : Rigidifying the tetrahydropyran ring via sp<sup>3</sup> hybridization reduces off-target effects in kinase assays .
- Trifluoromethoxy Positioning : Meta-substitution (5-position) improves metabolic stability compared to ortho-substituted analogs, as shown in microsomal assays .
Data Contradiction Analysis
Q. How to address conflicting pharmacological data across studies?
- Dose-Response Reassessment : Use in vitro/in vivo correlation (IVIVC) models to reconcile discrepancies. For example, pica feeding in rats (emesis surrogate) and α2-adrenoceptor assays in mice validate PDE4 inhibitor safety profiles .
- Species-Specific Metabolism : LC-MS/MS identifies interspecies metabolite variations (e.g., cytochrome P450-mediated oxidation differences) .
Q. Resolving ambiguities in crystallographic refinement?
- Twinning Analysis : SHELXD detects twinned crystals, common in halogenated compounds, and applies HKLF5 refinement .
- Disorder Modeling : Partial occupancy refinement in SHELXL accounts for disordered trifluoromethoxy groups .
Methodological Resources
- Crystallography : SHELX suite (structural solution/refinement) , ORTEP-3 (visualization) .
- Spectral Analysis : Gaussian09 (DFT calculations), MestReNova (NMR processing).
- Biological Assays : LPS-induced TNF-α suppression (anti-inflammatory activity) , microplate Alamar Blue (antitubercular screening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
